![molecular formula C11H12ClFN2O2 B15151419 N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is a chemical compound with a unique structure that combines a chlorinated propylidene group with a fluorinated phenyl carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE typically involves the reaction of 1-chloro-2-methylpropylideneamine with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with additional steps for purification and quality control to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorinated and fluorinated groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-(1-BROMO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE: Similar structure but with a bromine atom instead of chlorine.
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-CHLOROPHENYL)CARBAMATE: Similar structure but with a chlorine atom on the phenyl ring instead of fluorine.
Uniqueness
(E)-(1-CHLORO-2-METHYLPROPYLIDENE)AMINO N-(2-FLUOROPHENYL)CARBAMATE is unique due to the combination of chlorinated propylidene and fluorinated phenyl carbamate groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H12ClFN2O2 |
|---|---|
Molecular Weight |
258.67 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClFN2O2/c1-7(2)10(12)15-17-11(16)14-9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,14,16) |
InChI Key |
YCDALHLZEUKJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NOC(=O)NC1=CC=CC=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


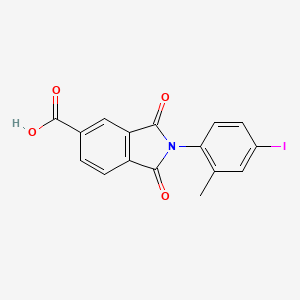
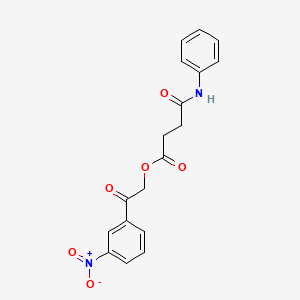
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
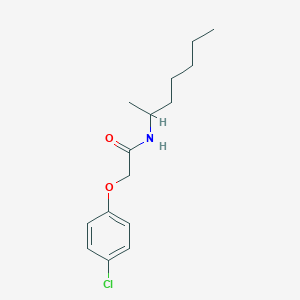
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)


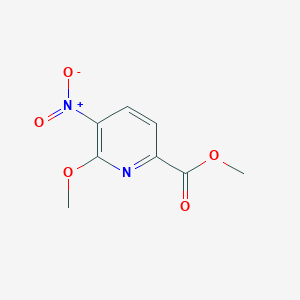
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)
![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
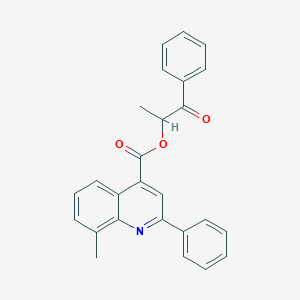
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
